Viscidulin I

Descripción general

Descripción

Viscidulin I is a flavonoid compound with the molecular formula C15H10O7. It is a yellow crystalline solid that is soluble in organic solvents such as methanol, ethanol, and dichloromethane, but only slightly soluble in water . This compound is commonly derived from plants such as Scutellaria viscidula, Scutellaria baicalensis, and Scutellaria tenax . This compound exhibits various biological activities, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Viscidulin I can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of 2,6-dihydroxyacetophenone and 3,5,7-trihydroxy-4H-chromen-4-one as starting materials. The reaction typically requires acidic or basic conditions to facilitate the formation of the flavonoid structure .

Industrial Production Methods

Industrial production of this compound often involves extraction from the rhizome of Scutellaria baicalensis. The extraction process can be optimized based on the specific requirements, such as the desired purity and yield . The extracted compound is then purified using techniques like column chromatography and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

Viscidulin I undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into dihydroflavonoids.

Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted flavonoid derivatives, which can exhibit different biological activities and properties .

Aplicaciones Científicas De Investigación

Viscidulin I has a wide range of scientific research applications, including:

Chemistry: Used in compound screening libraries and metabolomics studies to identify bioactive compounds.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and antiviral properties.

Industry: Utilized in the development of nutraceuticals and natural products.

Mecanismo De Acción

Viscidulin I exerts its effects through various molecular targets and pathways. It has been shown to inhibit enzymes such as polo-like kinase, which is important in cancer therapy . Additionally, this compound can modulate gene expression and signaling pathways involved in inflammation and oxidative stress . The compound’s antioxidant properties help in scavenging free radicals and reducing oxidative damage .

Comparación Con Compuestos Similares

Viscidulin I is similar to other flavonoids such as baicalein, wogonin, and scutellarein. it is unique in its specific structure and biological activities . For example:

Baicalein: Exhibits strong anti-inflammatory and antioxidant properties.

Wogonin: Known for its anticancer and antiviral activities.

Scutellarein: Has potent antioxidant and anti-inflammatory effects.

These compounds share similar flavonoid structures but differ in their specific functional groups and biological activities, making each compound unique in its applications and effects .

Actividad Biológica

Viscidulin I is a flavonoid compound primarily derived from the plant Scutellaria baicalensis, known for its diverse biological activities. This article aims to provide a comprehensive analysis of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and its potential therapeutic applications based on recent research findings.

This compound has the following chemical formula:

- Molecular Formula : C21H20O12

- Molecular Weight : 464.38 g/mol

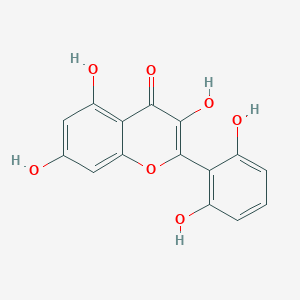

Structure

This compound is characterized by a complex structure typical of flavonoids, which contributes to its biological activities. The structural features include multiple hydroxyl groups that facilitate its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, inhibiting cell proliferation and migration. The compound targets multiple signaling pathways, including:

- PI3K-Akt Pathway : Involved in cell survival and growth.

- MAPK Pathway : Plays a crucial role in cellular responses to growth signals.

Case Study: this compound in Cancer Treatment

A study conducted on human oral squamous cell carcinoma (OSCC) demonstrated that this compound significantly reduced cell viability and induced apoptosis through modulation of the PI3K-Akt signaling pathway. The study utilized both in vitro and in vivo models to validate these findings, showing a marked reduction in tumor growth rates when treated with this compound compared to control groups .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, including:

- Osteoarthritis Models : In animal studies, this compound reduced joint inflammation and pain by downregulating inflammatory mediators such as IL-1β and TNF-α. This suggests potential therapeutic applications for inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage associated with chronic diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cell cycle progression, particularly at the G1/S phase.

- Inhibition of Inflammatory Pathways : Suppression of NF-κB signaling and downregulation of inflammatory cytokines.

- Antioxidant Mechanisms : Enhancement of endogenous antioxidant enzyme activities.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via PI3K-Akt | |

| Anti-inflammatory | Reduces cytokine production | |

| Antioxidant | Scavenges free radicals |

Table 2: Case Studies on this compound

| Study Focus | Findings | Model Used |

|---|---|---|

| OSCC Treatment | Significant reduction in tumor growth | In vitro & in vivo |

| Osteoarthritis | Decreased joint inflammation and pain | Animal model |

Propiedades

IUPAC Name |

2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,16-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULZZCUABWZIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239032 | |

| Record name | 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92519-95-4 | |

| Record name | Viscidulin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.